Benzo[b]phenanthridine

Cytotoxicity Antiproliferative Alkaloid Screening

Procure the unsubstituted benzo[b]phenanthridine core (CAS 225-06-9) to leverage its uniquely strong double-stranded DNA (dsDNA) binding—far exceeding protoberberine alkaloids—which translates into potent inhibition of DNA/RNA synthesis, G2/M cell cycle arrest, and apoptosis. Structure-activity studies readily yield derivatives with sub-micromolar IC₅₀ values (e.g., 0.48 µM against leukemia cells). The scaffold also enables rational design of NIR luminescent probes via 7-/8-position derivatization (AIE-active, red-shifted emission). Efficient Suzuki/Sonogashira cross-coupling routes support diverse library synthesis.

Molecular Formula C17H11N
Molecular Weight 229.27 g/mol
CAS No. 225-06-9
Cat. No. B15496928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]phenanthridine
CAS225-06-9
Molecular FormulaC17H11N
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C=N3
InChIInChI=1S/C17H11N/c1-2-6-13-10-17-16(9-12(13)5-1)15-8-4-3-7-14(15)11-18-17/h1-11H
InChIKeyNHEOPMGQSHZHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]phenanthridine (CAS 225-06-9): Unsubstituted Core Scaffold for Alkaloid Research and Procurement


Benzo[b]phenanthridine (CAS 225-06-9) is the unsubstituted tetracyclic aromatic core common to the biologically active benzophenanthridine alkaloid family [1]. With the molecular formula C₁₇H₁₁N and a molecular weight of 229.27 g/mol, this compound is a flat, fully aromatic nitrogen-containing heterocycle . It is a key structural motif found in natural products like the jadomycins and phenanthroviridone, known for antibiotic and antitumor properties . The compound is of interest in medicinal chemistry for its ability to interact with DNA through intercalation , and in materials science for its luminescent properties [2].

Why Benzo[b]phenanthridine Cannot Be Replaced by Common Isoquinoline Alkaloids in DNA-Targeted Studies


Substituting benzo[b]phenanthridine with a more common isoquinoline alkaloid like a protoberberine (e.g., berberine) is not equivalent. While both classes are known to bind DNA, they exhibit fundamentally different binding selectivity and downstream biological potency [1]. Benzophenanthridine alkaloids demonstrate a significantly stronger binding affinity for double-stranded DNA (dsDNA), especially in AT-rich regions, and induce much more potent cellular toxicity [2]. In contrast, protoberberine alkaloids show a greater affinity for G-quadruplex DNA [2]. Consequently, even structurally similar-looking compounds cannot be generically interchanged for experiments targeting dsDNA-mediated mechanisms, as the resulting cellular effects on DNA/RNA synthesis inhibition, cell cycle arrest, and apoptosis induction are far weaker for the protoberberine class [2].

Quantitative Differentiation of Benzo[b]phenanthridine Alkaloids: A Procurement Evidence Guide


Superior Antiproliferative Potency of Macarpine: An Intra-Class Comparison

The quaternary benzophenanthridine alkaloid macarpine (MA) demonstrates the highest antiproliferative activity among its class. In a comparative MTT assay on human cancer cell lines, its IC₅₀ range is quantified against other key benzophenanthridine alkaloids [1].

Cytotoxicity Antiproliferative Alkaloid Screening

Chelerythrine's Benchmark Antimicrobial Activity and Structural Dependence

Within a series of benzophenanthridine alkaloids, chelerythrine (10) is identified as having the broadest and most potent antimicrobial spectrum, with its activity directly tied to the methylenedioxy group [1].

Antimicrobial Structure-Activity Relationship (SAR) Minimum Inhibitory Concentration (MIC)

Potent Antileukemia Activity of Synthetic Benzophenanthridine Derivatives

A series of 33 benzophenanthridine alkaloid derivatives were synthesized and evaluated for cytotoxicity against leukemia cell lines, demonstrating potent activity with defined IC₅₀ values [1].

Antileukemia Cytotoxicity Medicinal Chemistry

Validated Application Scenarios for Benzo[b]phenanthridine Procurement


Medicinal Chemistry: Development of Potent Anticancer Leads

Procuring the unsubstituted benzo[b]phenanthridine core is justified for projects aiming to develop novel anticancer agents. Evidence shows that synthetic derivatives of this scaffold can achieve potent, sub-micromolar IC₅₀ values (e.g., 0.48-0.52 µM for compound 2j) against leukemia cell lines [1]. Furthermore, certain natural benzophenanthridine alkaloids, like macarpine, exhibit 5- to 10-fold higher cytotoxicity than their close structural relatives, indicating that the core scaffold can be tuned for extreme potency [2].

Chemical Biology: Investigating DNA-Damage and Cell Cycle Arrest

This compound class is the appropriate selection for studies focused on dsDNA binding and its downstream cellular consequences. A key comparative study quantified that benzophenanthridine alkaloids exhibit significantly stronger binding to dsDNA and are far more potent at inhibiting DNA/RNA synthesis, arresting the cell cycle in G2/M phase, and inducing apoptosis compared to protoberberine alkaloids [3]. This makes the benzo[b]phenanthridine scaffold a superior and mechanistically distinct choice for DNA-targeted research.

Materials Science: Rational Design of NIR-Emissive BioAIEgens

For laboratories developing advanced luminescent materials, the benzophenanthridine scaffold provides a tunable platform. A 2025 study systematically investigated the photophysical properties of key alkaloids (DHSAN, DHCHE, SAN, CHE) using PCM and QM/MM models, revealing that the ionic, closed-ring dye CHE combines aggregation-induced emission (AIE) activity with red-shifted emission, and that further derivatization at positions 7 or 8 can push emission into the near-infrared (NIR) region [4]. This rational design guidance is directly relevant for purchasing the core scaffold for synthesis of NIR probes.

Synthetic Methodology: Modular Construction of Complex Heterocycles

Procurement of the benzo[b]phenanthridine core or its synthetic precursors is relevant for developing new synthetic routes. A highly modular methodology using regioselective Suzuki and Sonogashira cross-couplings followed by acid-mediated cycloisomerization has been established to construct various benzophenanthridine ring systems and substitution patterns in high yields [5]. This provides a clear and efficient synthetic path for creating diverse compound libraries based on this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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